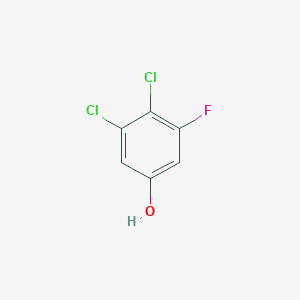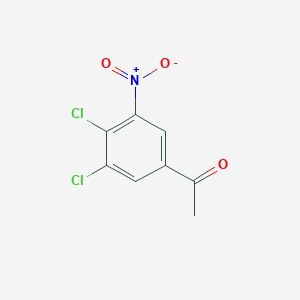
3,4-Dibromo-2-fluorobenzoic acid
概要
説明
3,4-Dibromo-2-fluorobenzoic acid is a halogen substituted benzoic acid . It has a molecular weight of 219.01 . The compound is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with the help of ethyl acetate & n-hexane that serve as mobile phase . When the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: BrC6H3(F)COOH . The SMILES string representation is OC(=O)c1ccc(Br)cc1F .Chemical Reactions Analysis
This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis
This compound is a white to pale cream powder . It has a melting point range of 209.0-215.0°C . It is soluble in methanol, with very faint turbidity .作用機序
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3,4-Dibromo-2-fluorobenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s bromine and fluorine atoms may play a crucial role in these interactions, potentially enhancing its reactivity and selectivity .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s bromine and fluorine atoms may influence its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion in the body .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .
実験室実験の利点と制限
The advantages of using 3,4-Dibromo-2-fluorobenzoic acid in laboratory experiments are numerous. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of experiments. Additionally, it is relatively safe to use, and it is not toxic to living organisms.
The limitations of using this compound in laboratory experiments are that it is not very soluble in water, and it can be difficult to control the reaction conditions. Additionally, the effects of this compound on biochemical and physiological processes are still not fully understood, and further research is needed to fully understand its mechanism of action.
将来の方向性
The future directions for 3,4-Dibromo-2-fluorobenzoic acid are numerous. Further research is needed to understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Additionally, research is needed to understand the effects of this compound on the environment, and to develop methods to reduce its toxicity. Additionally, research is needed to develop methods to increase the solubility of this compound in water, and to develop methods to control the reaction conditions in order to produce the desired product. Finally, research is needed to develop methods to synthesize this compound more efficiently, and to develop methods to use this compound in the synthesis of other compounds.
科学的研究の応用
3,4-Dibromo-2-fluorobenzoic acid has been used in a variety of scientific research applications. It has been used in the study of the effects of halogenation on biological systems, as well as in the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, enzymes, and other bio-molecules. Additionally, this compound has been used in the study of the effects of environmental pollutants on living organisms.
Safety and Hazards
3,4-Dibromo-2-fluorobenzoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
3,4-dibromo-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJORHFKMXMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)












